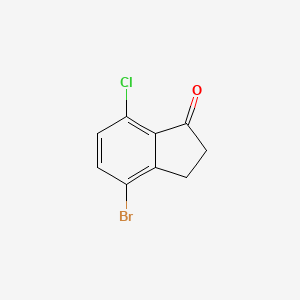![molecular formula C22H30N4O2S B2728275 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide CAS No. 1185048-81-0](/img/structure/B2728275.png)
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane carboxamide core, a phenyl group, and a morpholinylsulfonyl-thienyl moiety, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 5-(morpholin-4-ylsulfonyl)-2-thienyl intermediate. This involves the sulfonylation of a thienyl derivative with morpholine and a sulfonyl chloride reagent under controlled conditions.
Cyclopropanation: The next step involves the cyclopropanation of the thienyl intermediate with a suitable cyclopropane precursor, such as diazomethane, under acidic or basic conditions.
Amidation: The final step is the amidation reaction, where the cyclopropane intermediate is reacted with phenyl isocyanate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced derivatives.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols, with solvents like dimethylformamide and toluene.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It may influence the expression of genes involved in various biological processes.
類似化合物との比較
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide: This compound has a similar morpholinylsulfonyl moiety but differs in the core structure and functional groups.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholinylsulfonyl group but have a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
特性
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-16-5-6-17(2)19(13-16)29-21-14-20(24-15-25-21)26-10-7-18(8-11-26)22(27)23-9-4-12-28-3/h5-6,13-15,18H,4,7-12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMKMQUHMOTNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
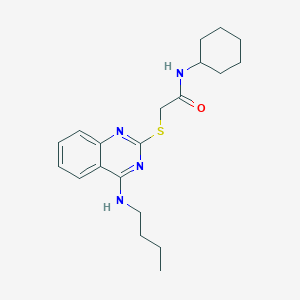
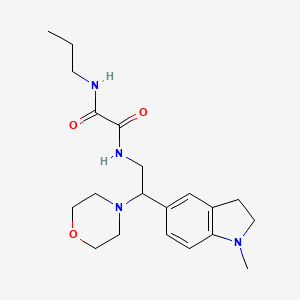
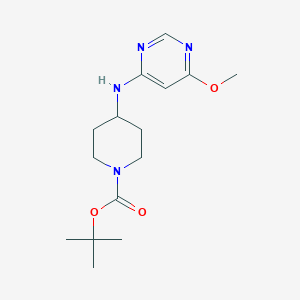
![N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2728199.png)
![3-[(1-benzoylpiperidin-4-yl)oxy]-6-methylpyridazine](/img/structure/B2728200.png)
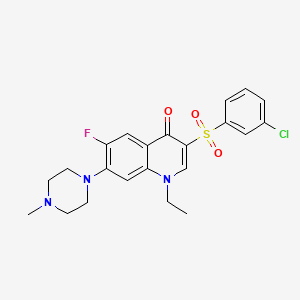
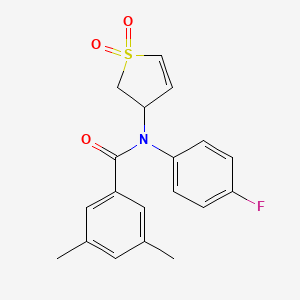
![N-(butan-2-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2728204.png)
![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2728206.png)
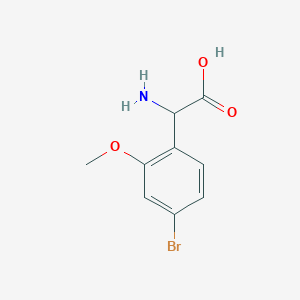
![4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2728209.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2728211.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)
